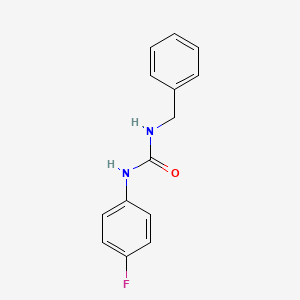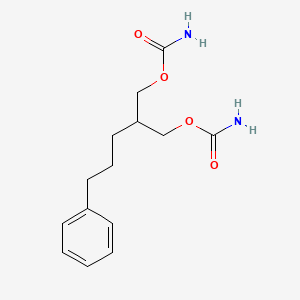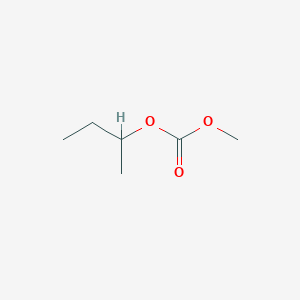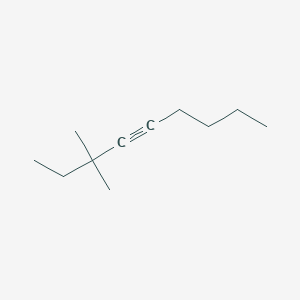
3,3-Dimethylnon-4-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylnon-4-yne is an organic compound with the molecular formula C₁₁H₂₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its structural feature of having two methyl groups attached to the third carbon atom in the nonyne chain, which influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylnon-4-yne can be achieved through various methods. One common approach involves the alkylation of a terminal alkyne with an appropriate alkyl halide under basic conditions. For instance, the reaction of 3,3-Dimethyl-1-butyne with 1-bromohexane in the presence of a strong base like sodium amide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylnon-4-yne undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can convert it to an alkane.
Substitution: The terminal hydrogen can be substituted with various functional groups through reactions with halogens or organometallic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, organometallic reagents.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
3,3-Dimethylnon-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,3-Dimethylnon-4-yne depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the triple bond and the methyl groups can influence its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1-butyne
- 3,6-Dimethylnon-4-yne-3,6-diol
- 4-Nonyne, 3,3-dimethyl-
Uniqueness
3,3-Dimethylnon-4-yne is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of the two methyl groups at the third carbon atom differentiates it from other nonynes and influences its behavior in chemical reactions .
Properties
CAS No. |
29022-31-9 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
3,3-dimethylnon-4-yne |
InChI |
InChI=1S/C11H20/c1-5-7-8-9-10-11(3,4)6-2/h5-8H2,1-4H3 |
InChI Key |
DEPWYUIUNKUYSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


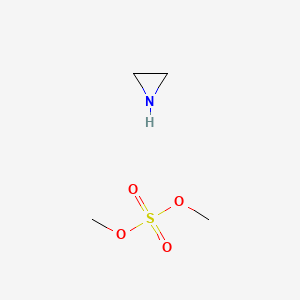
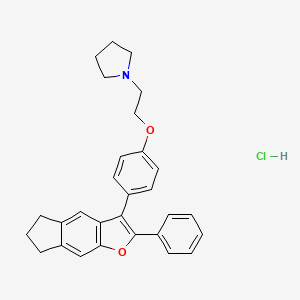
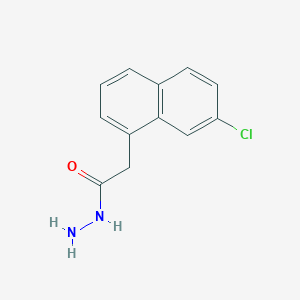

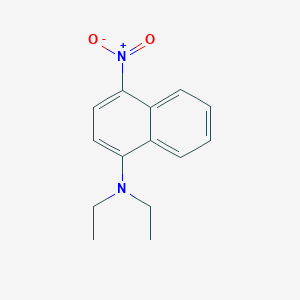
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
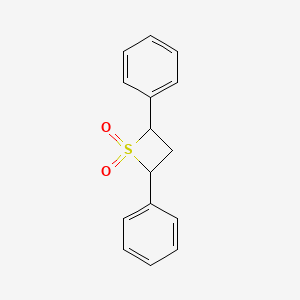
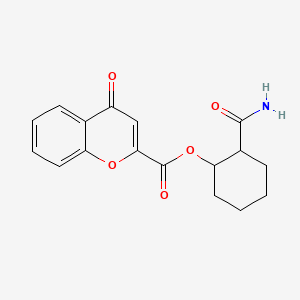
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
